5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(pyridin-3-ylmethylamino)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-4-9-7-14-15-10(9)13-6-8-2-1-3-12-5-8/h1-3,5,7H,6H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRRRTBCGBWZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=NN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile typically involves the reaction of pyridine derivatives with pyrazole precursors. One common method involves the condensation of 3-(aminomethyl)pyridine with 4-cyanopyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high purity and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. A notable example is the synthesis of pyrazole derivatives that target specific kinases involved in cancer progression, demonstrating their potential as therapeutic agents against various malignancies .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity associated with pyrazole compounds. Research has demonstrated that certain pyrazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. This activity is primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Material Science Applications
Synthesis of Functional Materials
this compound has been explored in the synthesis of functional materials, particularly in creating polymers and nanocomposites. The incorporation of pyrazole units into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that these materials can be utilized in various applications, including coatings and electronic devices .
Catalysis
Green Synthesis Methods
The compound has also been investigated for its role as a catalyst in organic reactions. Notably, it has been employed in environmentally friendly synthesis methods for generating other pyrazole derivatives. For example, a study highlighted the use of 5-amino-1H-pyrazole derivatives in a one-pot reaction involving benzaldehydes and malononitrile under mild conditions, yielding high product purity and yield . This method emphasizes the compound's utility in promoting sustainable chemical processes.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cells, highlighting their potential as novel therapeutic agents . -
Sustainable Catalysis Research
Another research effort focused on developing a green catalytic process using 5-amino-1H-pyrazole derivatives. The study demonstrated that these compounds could effectively catalyze reactions under mild conditions, significantly reducing waste and energy consumption compared to traditional methods .
Mechanism of Action
The mechanism of action of 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Comparison of Selected Pyrazole-4-carbonitrile Derivatives
*Calculated based on molecular formula C₁₀H₉N₅.
Key Observations:
Substituent Effects on Molecular Weight: Bulky substituents (e.g., thiadiazole-thioacetyl in ) increase molecular weight significantly compared to simpler groups (e.g., 3-methylphenyl in ). The pyridin-3-ylmethylamino group contributes moderate mass (~214.22), balancing steric bulk and solubility.
Thermal Stability :
- Melting points correlate with crystallinity and intermolecular interactions. The 6-chloro-2-pyridinyl derivative exhibits a high melting point (220–221°C), likely due to halogen-mediated packing efficiency.
Reactivity and Functionalization: The 5-amino group in many analogs (e.g., ) enables condensation reactions to form fused rings (e.g., pyrazolo[3,4-d]pyrimidines ). The pyridin-3-ylmethylamino group in the target compound may undergo regioselective modifications, leveraging the pyridine’s directing effects .
Challenges and Limitations
- Synthetic Complexity: Introducing pyridin-3-ylmethylamino requires precise control to avoid side reactions, especially with competing nucleophilic sites on the pyridine ring .
Biological Activity
5-[(Pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring substituted with a pyridinylmethyl amino group and a carbonitrile functional group, which contribute to its biological activity.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited notable activity against E. coli and S. aureus, suggesting its potential as an antibacterial agent. The presence of the pyridine moiety was found to enhance this activity significantly . -
Anti-inflammatory Effects
In a model of carrageenan-induced edema in mice, the compound demonstrated comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . -
Antitumor Activity
Research indicates that this compound inhibits the growth of certain cancer cell lines by inducing apoptosis. In vitro tests showed a significant decrease in cell viability at concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer therapeutic . -
Enzyme Inhibition
The compound has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), with IC50 values indicating strong inhibitory activity. This property suggests its utility in treating neurological disorders where MAO-B is implicated .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interactions: The compound may interact with various receptors involved in inflammation and pain pathways.
- Enzyme Inhibition: By inhibiting key enzymes such as MAO-B and XO, the compound reduces the levels of reactive oxygen species (ROS) and inflammatory mediators.
- Cell Cycle Arrest: Its antitumor activity is likely mediated through the induction of cell cycle arrest and apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazenylpyrazole precursors can react with azido(trimethyl)silane under trifluoroacetic acid catalysis at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Monitoring reaction progress with LC-MS or TLC ensures reproducibility . Substituent effects at the pyrazole 4-position influence isomer ratios, as seen in methylation studies of 5-amino-3-methylthio-1H-pyrazoles .
Q. How can spectroscopic techniques validate the structure of pyrazole-carbonitrile derivatives?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Peaks at δ 13.66 ppm (pyrazole NH) and δ 112.3 ppm (carbonitrile C≡N) confirm backbone structure .
- IR : Strong bands at ~2242 cm⁻¹ (C≡N stretch) and ~2138 cm⁻¹ (azide N₃) verify functional groups .
- HRMS : Exact mass analysis (e.g., [M]+ Calcd 134.0335; Found 134.0337) ensures molecular integrity .
Q. What biological activities are associated with pyrazole-carbonitrile scaffolds?
- Methodological Answer : Pyrazole derivatives exhibit kinase inhibition, antimicrobial, and anticancer properties. To assess bioactivity:
- Perform enzyme inhibition assays (e.g., phosphodiesterase or carbonic anhydrase targets) .
- Use molecular docking to predict binding modes with proteins like mGluR5 or prostaglandin synthases .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-carbonitrile functionalization be addressed?
- Methodological Answer : Regioselectivity depends on steric/electronic factors. For example:
- Substituents at the pyrazole 4-position (e.g., methyl, phenyl) direct electrophilic attacks to the 5-position .
- Computational DFT studies predict charge distribution, guiding reaction design (e.g., nitration at C3 vs. C5) .
- Use directing groups (e.g., azides) to stabilize intermediates during cyclization .
Q. What strategies resolve contradictory data in synthetic yields or isomer ratios?
- Methodological Answer : Contradictions arise from solvent polarity, temperature, or substituent effects. Mitigate via:
- Systematic screening of reaction conditions (e.g., DMF vs. CH₂Cl₂ for cyclization efficiency) .
- Control experiments with isotopic labeling (e.g., 15N) to track amine group incorporation .
- Statistical tools (e.g., Design of Experiments) to isolate variables affecting isomer distribution .
Q. How can computational modeling predict reactivity or bioactivity of pyrazole-carbonitriles?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with TNF-α or carbonic anhydrase IX) to prioritize synthetic targets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
